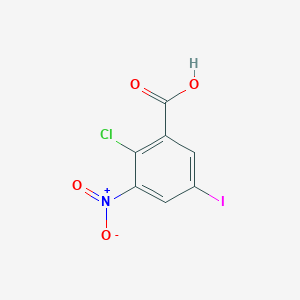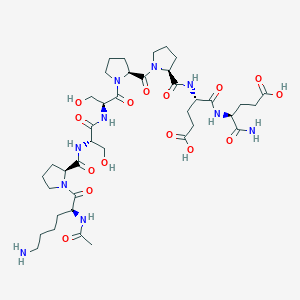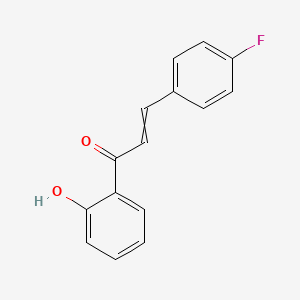![molecular formula C6H16N2O4S4 B14005113 Bis[2-mesylamidoethyl]disulfide CAS No. 90889-07-9](/img/structure/B14005113.png)
Bis[2-mesylamidoethyl]disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is an organosulfur compound characterized by the presence of sulfonamide and disulfide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide typically involves the oxidative coupling of thiols and amines. One common method is the direct synthesis from thiols and amines using oxidative coupling agents . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In industrial settings, the production of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide can be scaled up using similar oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective . This method allows for the efficient production of the compound with high yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Employed in the study of redox biology due to its disulfide bond, which can undergo reversible oxidation and reduction.
Wirkmechanismus
The mechanism of action of N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its biological effects, including its potential as an antioxidant and its role in redox signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler sulfonamide compound without the disulfide bond.
Sulfinamides: Compounds containing a sulfinyl group (R(S=O)NHR).
Sulfonamides: Compounds containing a sulfonyl group (R(S=O)2NR2).
Uniqueness
N-[2-(2-methanesulfonamidoethyldisulfanyl)ethyl]methanesulfonamide is unique due to the presence of both sulfonamide and disulfide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to simpler sulfonamides and sulfinamides .
Eigenschaften
CAS-Nummer |
90889-07-9 |
|---|---|
Molekularformel |
C6H16N2O4S4 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-[2-[2-(methanesulfonamido)ethyldisulfanyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C6H16N2O4S4/c1-15(9,10)7-3-5-13-14-6-4-8-16(2,11)12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UFXXVOPLOYNKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NCCSSCCNS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)








